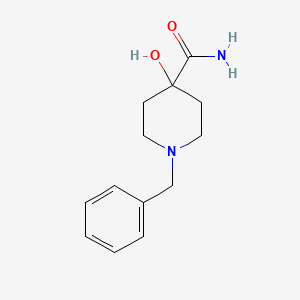

1-Benzyl-4-hydroxypiperidine-4-carboxamide

Übersicht

Beschreibung

“1-Benzyl-4-hydroxypiperidine-4-carboxamide” is a chemical compound with the CAS Number: 27771-25-1. It has a molecular weight of 234.3 . The compound is also known by its IUPAC name, 1-benzyl-4-hydroxy-4-piperidinecarboxamide .

Synthesis Analysis

While specific synthesis methods for “1-Benzyl-4-hydroxypiperidine-4-carboxamide” were not found in the search results, piperidones, which include this compound, are known to serve as precursors to the piperidine ring, a common structure in many alkaloid natural products and drug candidates .Molecular Structure Analysis

The molecular formula of “1-Benzyl-4-hydroxypiperidine-4-carboxamide” is C13H18N2O2 . The InChI code for the compound is 1S/C13H18N2O2/c14-12(16)13(17)6-8-15(9-7-13)10-11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H2,14,16) .Physical And Chemical Properties Analysis

The compound has a melting point of 178-180 degrees Celsius .Wissenschaftliche Forschungsanwendungen

- Application : 1-Benzyl-4-hydroxypiperidine-4-carboxamide is used as a reactant in the synthesis of various compounds .

- Methods of Application : The specific methods of application can vary depending on the desired end product. However, it is generally used as a reactant in chemical reactions .

- Results or Outcomes : The outcomes of these reactions are new compounds with potential applications in various fields .

- Application : 1-Benzyl-4-hydroxypiperidine-4-carboxamide is used as an alternative molecule to study the ligand concentration attached to the epoxy-activated Sepharose 6B .

- Methods of Application : The compound is attached to the epoxy-activated Sepharose 6B and the ligand concentration is studied .

- Results or Outcomes : The results of these studies can provide valuable information about the properties of the ligand and its interactions with other molecules .

Scientific Field: Biochemistry

Scientific Field: Material Science

- Application : This compound is used as a reactant for the synthesis of various compounds .

- Methods of Application : The specific methods of application can vary depending on the desired end product. However, it is generally used as a reactant in chemical reactions .

- Results or Outcomes : The outcomes of these reactions are new compounds with potential applications in various fields .

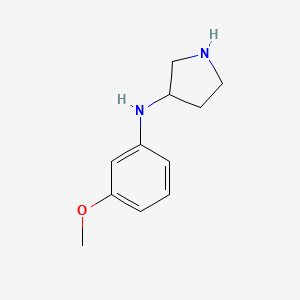

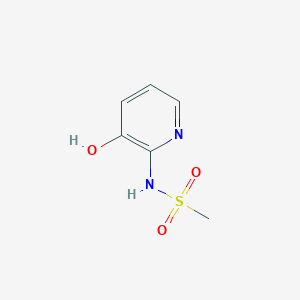

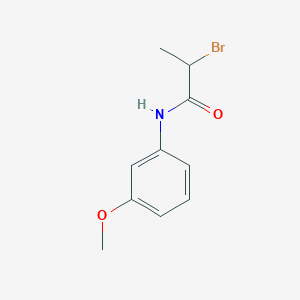

- Application : 1-Benzyl-4-hydroxypiperidine-4-carboxamide is used in the synthesis of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation .

- Methods of Application : The compound is used as a reactant in the synthesis of P2Y12 antagonists .

- Results or Outcomes : The synthesized P2Y12 antagonists can inhibit platelet aggregation, which has potential applications in the treatment of thrombotic diseases .

Scientific Field: Organic Chemistry

Scientific Field: Medicinal Chemistry

- Application : This compound is used in the synthesis of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation .

- Methods of Application : The compound is used as a reactant in the synthesis of P2Y12 antagonists .

- Results or Outcomes : The synthesized P2Y12 antagonists can inhibit platelet aggregation, which has potential applications in the treatment of thrombotic diseases .

- Application : 1-Benzyl-4-hydroxypiperidine-4-carboxamide is used as an alternative molecule to study the ligand concentration attached to the epoxy-activated Sepharose 6B .

- Methods of Application : The compound is attached to the epoxy-activated Sepharose 6B and the ligand concentration is studied .

- Results or Outcomes : The results of these studies can provide valuable information about the properties of the ligand and its interactions with other molecules .

Scientific Field: Pharmaceutical Chemistry

Scientific Field: Biochemistry

Safety And Hazards

Zukünftige Richtungen

While specific future directions for “1-Benzyl-4-hydroxypiperidine-4-carboxamide” were not found in the search results, piperidones, including this compound, are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc . This suggests that they could have potential applications in the development of new drugs and therapies.

Eigenschaften

IUPAC Name |

1-benzyl-4-hydroxypiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-12(16)13(17)6-8-15(9-7-13)10-11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVZPVSOBJCEJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)N)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628011 | |

| Record name | 1-Benzyl-4-hydroxypiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-hydroxypiperidine-4-carboxamide | |

CAS RN |

27771-25-1 | |

| Record name | 1-Benzyl-4-hydroxypiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)

![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)

![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)

![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)

![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)